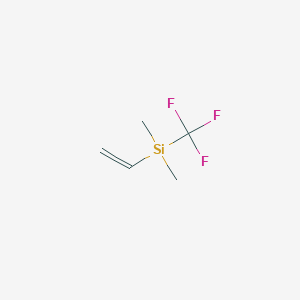

Vinyl(trifluoromethyl)dimethylsilane

Descripción

Significance of Organosilicon Compounds in Modern Organic Synthesis

Organosilicon compounds, which feature carbon-silicon bonds, are pivotal in contemporary organic synthesis and materials science. encyclopedia.pubfiveable.me Their utility stems from a unique combination of stability, low toxicity, and versatile reactivity. thermofishersci.inmsu.edu Unlike their carbon analogues, silicon can form hypercoordinate states, and the bonds it forms with other elements, such as oxygen (Si-O) and fluorine (Si-F), are exceptionally strong. encyclopedia.publkouniv.ac.in The high strength of the Si-O bond, for instance, is the driving force behind important synthetic methods like the Peterson olefination and the Brook rearrangement. encyclopedia.pub

In synthetic chemistry, organosilanes serve multiple roles. They are widely used as protecting groups for sensitive functional groups like alcohols and amines, with the ability to be selectively removed under specific conditions, often using a fluoride (B91410) source. thermofishersci.in The steric and electronic properties of the silyl (B83357) group can be fine-tuned to control the stability of the protected compound. thermofishersci.in Furthermore, organosilanes are key reagents in cross-coupling reactions, such as the Hiyama coupling, which forms carbon-carbon bonds by reacting an organosilane with an organohalide in the presence of a palladium or nickel catalyst. thermofishersci.in They are often considered more environmentally benign alternatives to traditional organometallic reagents that use tin or zinc. thermofishersci.inmsu.edu The stability, ease of handling, and diverse reactivity make organosilicon compounds indispensable tools for the modern organic chemist. fiveable.mersc.org

The Integral Role of Fluorinated Organosilanes in Chemical Transformations

The incorporation of fluorine into organosilanes gives rise to fluorinated organosilanes, a class of compounds with distinct and highly valuable properties. The introduction of fluorine atoms or fluorine-containing groups like the trifluoromethyl (CF3) group can dramatically alter the physical, chemical, and biological properties of a molecule. researchgate.net The CF3 group is particularly notable for its impact on the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net

Fluorinated organosilanes are utilized as surface modifiers to create materials with special characteristics such as hydrophobicity (water repellency) and oil resistance. cfmats.com These properties are harnessed in applications ranging from water-repellent coatings on glass and ceramics to anti-fingerprint treatments for electronic displays. cfmats.comsiwinsilicone.com In the realm of synthetic chemistry, fluorinated organosilanes are important building blocks. The silyl group can enhance the reactivity of adjacent functional groups and control the regioselectivity of reactions. rsc.org For example, in electrophilic fluorination reactions, the silicon group directs the incoming fluorine atom to a specific position on a molecule. rsc.org These compounds are also crucial for synthesizing fluoropolymers and fluoro resins, which are valued for their thermal stability, chemical resistance, and low friction. cfmats.com

Scope and Academic Research Focus on Vinyl(trifluoromethyl)dimethylsilane

This compound (CAS No. 211985-86-3) is a bifunctional molecule that combines the synthetic utility of a vinylsilane with the unique electronic properties imparted by a trifluoromethyl group. guidechem.comchemicalbook.com Its structure allows it to participate in a variety of chemical transformations, making it a subject of academic and industrial interest.

The research focus on this compound centers on its dual reactivity. The vinyl group (CH2=CH-) serves as a reactive handle for polymerization reactions, enabling its use as a monomer to create novel silicone polymers. mdpi.com These polymers would incorporate the trifluoromethyl group, potentially yielding materials with enhanced thermal stability, chemical resistance, and specific surface properties. The vinyl group is also a key participant in hydrosilylation reactions and palladium-catalyzed cross-coupling reactions, allowing for the precise installation of the trifluoromethyl-dimethylsilyl moiety into larger, more complex molecules. thermofishersci.inrsc.org

The trifluoromethyl group, being highly electron-withdrawing, significantly influences the electronic nature of the silicon atom and the adjacent vinyl group. This electronic perturbation affects the compound's reactivity in addition and substitution reactions. Academic research explores how this unique electronic structure can be exploited to develop new synthetic methodologies. For instance, trifluoromethylated alkenes are crucial components in many biologically active compounds. mit.edu this compound serves as a building block for accessing such structures, offering an alternative to more traditional, and often harsh, trifluoromethylation methods. researchgate.netmit.edu The study of this and related compounds contributes to the broader development of novel fluorinated materials and efficient synthetic pathways in organofluorine chemistry. researchgate.netrsc.org

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 211985-86-3 |

| Molecular Formula | C5H9F3Si |

| Molecular Weight | 154.21 g/mol |

| Boiling Point | 80°C |

| Density | 0.978 g/cm³ |

| Refractive Index | 1.3549 |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethenyl-dimethyl-(trifluoromethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3Si/c1-4-9(2,3)5(6,7)8/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHHXDQAWOUGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632562 | |

| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211985-86-3 | |

| Record name | Ethenyl(dimethyl)(trifluoromethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Vinyl Trifluoromethyl Dimethylsilane and Analogous Building Blocks

Established Synthetic Routes to Vinylsilane Scaffolds

Vinylsilanes are versatile and valuable intermediates in organic synthesis, prized for their stability and utility in cross-coupling reactions. scientificspectator.comnih.gov Their synthesis has been a subject of extensive research, leading to several robust methods for their preparation.

Hydrosilylation-Based Approaches

The direct hydrosilylation of alkynes stands as one of the most efficient and atom-economical routes to vinylsilanes. scientificspectator.comthieme-connect.comresearchgate.net This reaction involves the addition of a silicon-hydrogen (Si-H) bond across the carbon-carbon triple bond of an alkyne, typically facilitated by a transition metal catalyst. The process, however, can yield a mixture of isomers, including the α-vinylsilane, the β-(E)-vinylsilane, and the β-(Z)-vinylsilane, making regioselectivity and stereoselectivity critical challenges. scientificspectator.com

The reaction mechanism is often described by the Chalk-Harrod or the modified Chalk-Harrod mechanisms, which involve steps like oxidative addition of the silane (B1218182) to the metal center, alkyne coordination, and insertion into either the metal-hydride or metal-silyl bond. nih.govnumberanalytics.com A variety of transition metals, including platinum, rhodium, and ruthenium, have been developed to catalyze this transformation, each offering different selectivity profiles depending on the specific catalyst, silane, alkyne, and reaction conditions used. scientificspectator.comnih.gov For example, classical platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts generally favor syn-addition to yield (E)-vinylsilanes. nih.govnih.gov In contrast, certain ruthenium complexes have been shown to facilitate trans-addition, providing access to (Z)-vinylsilanes. nih.gov

| Catalyst | Substrate (Alkyne) | Silane | Primary Product(s) | Key Findings | Reference |

|---|---|---|---|---|---|

| Speier's Catalyst (H₂PtCl₆) | Terminal Alkynes | Various | β-(E)-vinylsilanes | Classic catalyst, generally provides clean syn-addition. | nih.govnih.gov |

| [Cp*Ru(MeCN)₃]PF₆ | Internal Alkynes | HSiMe₂Ph | (Z)-vinylsilanes (Trisubstituted) | Catalyzes selective trans-addition to internal alkynes. | nih.gov |

| [Rh₂(OAc)₄]/XantPhos | Terminal Alkynes | Tertiary Silanes | β-(Z)-vinylsilanes | Highly regio- and stereoselective for β-(Z) isomers. | bohrium.com |

| Iminopyridine CoCl₂ Complexes | Terminal Alkynes | Ph₂SiH₂ | α-vinylsilanes | Achieves high Markovnikov selectivity. | nih.gov |

| Eosin Y (Photocatalyst) | Terminal Alkynes | (EtO)₃SiH | (E)-vinylsilanes | Visible-light promoted hydrosilylation with high regio- and stereoselectivity. | organic-chemistry.org |

Silyl-Heck Reaction Pathways

The silyl-Heck reaction has emerged as a powerful alternative for vinylsilane synthesis, offering the distinct advantage of using readily available alkenes as starting materials instead of alkynes. nih.gov This palladium-catalyzed cross-coupling reaction involves the vinylation of a silylating agent, conceptually analogous to the conventional Heck reaction where an alkene is arylated or vinylated. nih.govwikipedia.org The process typically uses a silyl (B83357) halide or a silyl triflate as the silyl source. nih.govacs.org

The catalytic cycle is believed to start with the oxidative addition of a Pd(0) complex into the silicon-halide or silicon-triflate bond, followed by alkene coordination and insertion, and culminating in β-hydride elimination to release the vinylsilane product and regenerate the Pd(0) catalyst. wikipedia.org This methodology has been successfully applied to prepare a range of vinylsilanes, including vinyl silyl ethers and disiloxanes, often with excellent control over both regio- and stereoselectivity. nih.govorganic-chemistry.orgorganic-chemistry.org The reaction conditions are generally mild, and the use of commercially available catalysts makes it a practical approach. organic-chemistry.org

| Silyl Source | Alkene Substrate | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Silyl Ditriflates | Aryl-substituted Alkenes | Pd₂(dba)₃ / NaI | Accesses vinyl silyl ethers and disiloxanes with complete regio- and geometric selectivity. | nih.govorganic-chemistry.org |

| Trichlorosilanes | Styrene | NiCl₂(PCy₃)₂ / AlCl₃ | First example of a direct silyl-Heck with chlorosilanes; high yield and selectivity. | acs.org |

| MePh₂SiCl | Styrene | NiCl₂(PCy₃)₂ / iPr₂NEt | Effective for less reactive monochlorosilanes under modified conditions. | acs.org |

| Me₃Si-I / Organozinc Reagents | Terminal Alkynes | Pd(PPh₃)₄ | A related three-component coupling that forms trisubstituted vinyl silanes. | nih.gov |

Carbosilylation Strategies for Stereoselective Vinylsilane Formation

For the synthesis of more complex, multisubstituted vinylsilanes, carbosilylation presents a highly effective strategy. This process involves the simultaneous addition of both a silicon group and a carbon group across a carbon-carbon triple bond. Such methods are particularly valuable for their ability to construct stereodefined vinylsilanes, which are essential building blocks for complex molecule synthesis. researchgate.net

One notable approach involves the carbozirconation of alkynylsilanes using zirconacycles, which allows for the regio- and stereoselective preparation of a variety of multisubstituted vinylsilanes. bohrium.com Another powerful strategy is the anti-selective carbosilylation of terminal alkynes. This multicomponent reaction can utilize silylzinc reagents in conjunction with terminal alkynes and activated alkyl halides to produce vinylsilanes resulting from anti-addition, a stereochemical outcome that is complementary to many syn-selective hydrosilylation methods. researchgate.net

Trifluoromethylation Strategies for Vinylic Systems

The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's properties, making trifluoromethylation a key transformation in medicinal and materials chemistry. mit.edu Attaching this group to a vinylic carbon can be achieved through either nucleophilic or electrophilic strategies.

Nucleophilic Trifluoromethylation Methodologies

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion (CF₃⁻) equivalent with a suitable electrophile, such as a vinyl halide or vinyl triflate. beilstein-journals.org The most widely used source for the CF₃⁻ anion is trifluoromethyltrimethylsilane (TMSCF₃), also known as Ruppert's reagent. beilstein-journals.orgnih.gov A key challenge is the inherent instability of the free trifluoromethyl anion, which readily decomposes to difluorocarbene and fluoride (B91410). beilstein-journals.orgmit.edu To overcome this, the reaction requires an activator, such as a fluoride source (e.g., KF, RbF), to generate the active nucleophile in situ. nih.gov

This approach is particularly effective in transition metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed trifluoromethylation of vinyl triflates and nonaflates provides a direct route to trifluoromethylated alkenes under mild conditions. nih.govmit.edu

| CF₃ Source | Substrate | Catalyst/Activator | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| TMSCF₃ (Ruppert's Reagent) | Cyclohexenyl Triflates/Nonaflates | Pd(dba)₂ / tBuXPhos / KF | Pd-catalyzed Cross-Coupling | First Pd-catalyzed process for trifluoromethylation of vinyl electrophiles. | nih.govmit.edu |

| TESCF₃ | Cyclohexenyl Nonaflates | [(allyl)PdCl]₂ / tBuXPhos / RbF | Pd-catalyzed Cross-Coupling | Improved yields for nonaflate substrates. | mit.edu |

| Fluoroform (HCF₃) | Esters | KHMDS / Triglyme | Nucleophilic Addition | Forms trifluoromethyl ketones; glyme encapsulates K⁺ to stabilize CF₃⁻. | beilstein-journals.org |

| C₂F₅I / TDAE | Disulfides | TDAE (tetrakis(dimethylamino)ethylene) | Nucleophilic Perfluoroalkylation | Generates perfluoroalkyl anions for reaction with various electrophiles. | acs.org |

Electrophilic Trifluoromethylation Methodologies

Electrophilic trifluoromethylation reagents deliver a formal "CF₃⁺" species to a nucleophilic substrate, such as an alkene. conicet.gov.ar This area of research has been revolutionized by the development of stable, easy-to-handle hypervalent iodine compounds, commonly known as Togni's reagents, and electrophilic sulfonium (B1226848) salts, known as Umemoto's reagents. wikipedia.orgrsc.orgtcichemicals.com

These reactions often proceed under metal catalysis, particularly with copper, and mechanistic studies suggest that many of these transformations involve a single-electron transfer (SET) process to generate a trifluoromethyl radical (CF₃•). conicet.gov.arresearchgate.netacs.org This radical then adds to the alkene, and the resulting carbon-centered radical is further oxidized and trapped to yield the final product. These methods have been successfully applied to a wide range of vinylic systems, including unactivated alkenes, vinylboronic acids, and vinyl sulfonates, demonstrating broad functional group tolerance. mit.eduresearchgate.netacs.orgenamine.net

| Reagent | Substrate | Catalyst/Conditions | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Togni Reagent II | Alkenes | Copper Catalyst | Oxytrifluoromethylation | Copper catalysis enables trifluoromethylation of unactivated olefins. | wikipedia.orgenamine.net |

| Togni Reagent I | Aryl/Vinyl Boronic Acids | Cu(OAc)₂ | Copper-catalyzed Trifluoromethylation | Good to excellent yields for trifluoromethylation of boronic acids. | acs.org |

| Umemoto's Reagent II | Terminal Alkynes | Copper Salt / Base | Trifluoromethylation of Alkynes | Reacts smoothly with terminal alkynes in the presence of copper. | tcichemicals.com |

| Umemoto's Reagent | Indolines | Pd(OAc)₂ / Cu(OAc)₂ | Pd-catalyzed C-H Trifluoromethylation | Direct C-H functionalization to install a CF₃ group. | acs.org |

| Togni Reagent I | Potassium Vinyltrifluoroborates | Fe(OTf)₂ | Iron-catalyzed Trifluoromethylation | Mild conditions provide high E/Z selectivity for 2-arylvinyl substrates. | mit.edu |

Radical Trifluoromethylation Pathways for Unsaturated Substrates

The formation of a C(sp²)–CF₃ bond on a vinylsilane can be achieved through radical trifluoromethylation of unsaturated precursors. While direct radical trifluoromethylation of a vinyl dimethylsilyl substrate is not extensively documented, analogous reactions with structurally similar unsaturated compounds, such as vinyl sulfonates and allylsilanes, provide significant mechanistic insight. These pathways typically involve the generation of a trifluoromethyl radical (•CF₃) from a stable precursor, which then adds across a carbon-carbon double bond.

Common sources for generating the •CF₃ radical include (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃), often called the Ruppert-Prakash reagent, and various hypervalent iodine compounds like the Togni or Umemoto reagents. nih.govresearchgate.net The initiation of these reactions can be achieved through thermal methods, using initiators like azobisisobutyronitrile (AIBN), or through photoredox catalysis under visible light. researchgate.netorganic-chemistry.org

For instance, photoredox-mediated processes have been successfully employed for the trifluoromethylation of allylsilanes, yielding allylic trifluoromethylated products. researchgate.net Similarly, palladium-catalyzed trifluoromethylation of vinyl sulfonates using TMSCF₃ demonstrates the feasibility of forming C(sp²)–CF₃ bonds under mild conditions. mit.edu These methods suggest that a vinyl-substituted silane could serve as a competent radical acceptor for a trifluoromethyl radical, leading to the desired product. The general mechanism involves the addition of the •CF₃ radical to the alkene, followed by a subsequent step that results in the final vinyl-CF₃ product.

| Precursor Type | CF₃ Source | Catalyst/Initiator | Key Findings | Reference |

| Allylsilanes | Togni or Umemoto Reagent | Ru(bpy)₃Cl₂ (Visible Light) | Provides access to allylic secondary CF₃ products. | researchgate.net |

| Vinyl Triflates | - | Radical Process (Internal) | Migration of the trifluoromethyl group from the triflate to the α-position. | organic-chemistry.org |

| Vinyl Sulfonates | TMSCF₃ / TESCF₃ | Pd(dba)₂ / tBuXPhos | Effective for cyclohexenyl sulfonates, yielding trifluoromethylated alkenes. | mit.edu |

| Terminal Alkynes | TMSCF₃ | Copper-mediated/catalyzed | Oxidative C-H trifluoromethylation of terminal alkynes. | nih.gov |

Convergent Synthesis of Vinyl(trifluoromethyl)dimethylsilane Frameworks

A convergent synthesis aims to construct a complex molecule by joining several pre-synthesized fragments in the later stages of the process. For this compound, this would typically involve coupling a vinyl-containing fragment with a trifluoromethyl-dimethylsilyl moiety, or a similar combination.

One highly plausible and efficient convergent strategy is the platinum-catalyzed hydrosilylation of a trifluoromethyl-substituted alkyne. The hydrosilylation of terminal alkynes with hydrosilanes is a well-established method for creating vinylsilanes with high regio- and stereoselectivity. organic-chemistry.org In this context, 3,3,3-trifluoropropyne (B1345459) could be reacted with a dimethylsilane (B7800572) species, such as chlorodimethylsilane (B94632) or tetramethyldisiloxane, in the presence of a platinum catalyst (e.g., Karstedt's catalyst or t-Bu₃P-Pt(DVDS)) to yield the target vinylsilane framework. organic-chemistry.org This approach brings together the three key components—the vinyl, trifluoromethyl, and dimethylsilyl groups—in a single, atom-economical step.

Another convergent approach involves the reaction of a pre-formed organometallic vinyl reagent with a trifluoromethylating silyl electrophile, or vice versa. For example, a Grignard reagent formed from vinyl bromide could react with (trifluoromethyl)dimethylsilyl chloride. Alternatively, the well-established Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF₃), can serve as a nucleophilic CF₃ source for reactions with electrophiles. nih.gov A strategy could involve the reaction of a vinyl magnesium halide with a suitable dimethylsilyl chloride species, followed by a subsequent trifluoromethylation step.

| Strategy | Key Reactants | Catalyst/Reagents | Description | Reference |

| Hydrosilylation | 3,3,3-Trifluoropropyne, Dimethylsilane (e.g., HSiMe₂Cl) | Platinum Catalyst (e.g., Karstedt's) | Direct addition of Si-H bond across the alkyne to form the vinylsilane. | organic-chemistry.org |

| Grignard Reaction | Vinylmagnesium Bromide, (Trifluoromethyl)dimethylsilyl Chloride | - | Nucleophilic substitution at the silicon center to form the C-Si bond. | organic-chemistry.org |

| Trifluoromethylation | Vinyldimethylsilyl precursor, Nucleophilic CF₃ source (e.g., TMSCF₃) | Fluoride source (e.g., KF, RbF) | Introduction of the CF₃ group onto the pre-formed vinylsilane scaffold. | nih.govmit.edu |

Derivatization and Further Functionalization Strategies of this compound

This compound is a versatile building block precisely because its functional groups—the vinyl moiety and the silyl group—offer distinct handles for subsequent chemical transformations.

The vinyl group is susceptible to a variety of addition and cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, are powerful tools for C-C bond formation. mdpi.com Research on analogous substrates like trifluoromethyl vinyl sulfoxides has demonstrated successful Heck-type reactions with aryl iodides, catalyzed by palladium(II) acetate, to produce E-1-aryl-2-perfluoroalkylsulfinylethylenes. researchgate.netmdpi.comresearchgate.net This suggests that this compound could similarly react with aryl or vinyl halides to generate more complex substituted alkenes. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the double bond.

Furthermore, the silyl group itself can participate directly in cross-coupling reactions. The Hiyama cross-coupling, for instance, utilizes organosilanes as coupling partners with organic halides in the presence of a palladium catalyst and a fluoride activator. This allows the vinylsilane to act as a vinyl anion equivalent, coupling with various electrophiles.

The double bond can also undergo other transformations, such as cyclopropanation. The rhodium-catalyzed reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes has been shown to produce trifluoromethyl-substituted cyclopropanes with high stereoselectivity, indicating a viable pathway for converting the vinyl group into a three-membered ring. organic-chemistry.org

| Reaction Type | Reagents/Catalyst | Potential Product | Description | Reference |

| Mizoroki-Heck Reaction | Aryl Halide, Palladium Catalyst (e.g., Pd(OAc)₂), Base | Arylated Vinylsilane | Forms a new C-C bond at the vinyl position. | researchgate.netmdpi.comresearchgate.net |

| Hiyama Coupling | Aryl/Vinyl Halide, Palladium Catalyst, Fluoride Source (e.g., TBAF) | Substituted Styrene or Diene | Utilizes the C-Si bond for cross-coupling. | organic-chemistry.org |

| Cyclopropanation | Trifluoromethyl diazo compound, Rhodium Catalyst (e.g., Rh₂(R-PTAD)₄) | Trifluoromethyl-substituted cyclopropyl (B3062369) dimethylsilane | [2+1] cycloaddition across the vinyl double bond. | organic-chemistry.org |

| Radical Addition | Radical species | Functionalized alkyl(trifluoromethyl)dimethylsilane | Addition of radicals across the double bond. | organic-chemistry.org |

Reactivity and Mechanistic Investigations of Vinyl Trifluoromethyl Dimethylsilane

Transition Metal-Catalyzed Transformations

The presence of the vinylsilane group makes Vinyl(trifluoromethyl)dimethylsilane a valuable partner in transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The silicon atom plays a crucial role in these transformations, mediating the reactivity of the adjacent vinyl group.

Cross-Coupling Reactions Involving Vinylsilane Moieties (e.g., Hiyama, Suzuki-Miyaura)

The vinylsilyl group is a competent participant in palladium-catalyzed cross-coupling reactions, most notably the Hiyama and Suzuki-Miyaura couplings. These reactions are powerful methods for constructing C(sp²)–C(sp²) bonds.

In a typical Hiyama coupling , an organosilane couples with an organic halide or pseudohalide (like a triflate) in the presence of a palladium catalyst and an activating agent. organic-chemistry.orgmdpi.com The mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organosilane, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. mdpi.com A crucial step is the activation of the carbon-silicon bond, which is typically achieved using a fluoride (B91410) source (e.g., TBAF) or a base. organic-chemistry.org This activator coordinates to the silicon atom, forming a pentavalent, hypercoordinate silicate (B1173343) intermediate that is more reactive in the transmetalation step. organic-chemistry.org While there are few examples of coupling reactions using simple trimethylsilane (B1584522) derivatives, the use of silanes with more electron-withdrawing or alkoxy groups can increase the reaction rate. organic-chemistry.org

The Hiyama-Denmark coupling is a notable variant that can proceed under fluoride-free conditions, often utilizing organosilanols or internally activated silanes. nih.govnsf.gov For instance, general conditions have been developed for the coupling of unactivated, bench-stable tetrasubstituted vinylsilanes with aryl halides by identifying dimethyl(5-methylfuryl)vinylsilanes as effective coupling partners that are readily activated under mild basic conditions. nih.govnsf.gov This highlights the tunability of the silane (B1218182) component to facilitate cross-coupling.

The Suzuki-Miyaura coupling typically involves organoboron compounds, but vinylsilanes can be used in related transformations. For example, potassium vinyltrifluoroborate is a stable, easily handled vinylating agent for Suzuki-Miyaura reactions with aryl and heteroaryl electrophiles. researchgate.netnih.gov The reaction of fluorinated vinyl chlorides with arylboronic acids has also been described as an effective method for synthesizing trifluoromethyl-containing olefins. researchgate.net Given this reactivity, this compound is an expected substrate for such couplings, where the vinyl group would be transferred to an aryl or vinyl halide partner.

Table 1: Illustrative Conditions for Hiyama Cross-Coupling of Vinylsilanes

| Vinylsilane Partner | Coupling Partner | Catalyst System | Activator/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| (E)-Styryltriethoxysilane | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | TBAF | THF | 95% | mdpi.com |

| Dimethyl(5-methylfuryl)vinylsilane | 4-Chloroanisole | Pd₂(dba)₃ / P(t-Bu)₃ | KOSiMe₃ | THF/DMA | 95% | nih.govnsf.gov |

| Triethoxy(vinyl)silane | Iodobenzene | PdCl₂(PPh₃)₂ | NaOH | Aq. Dioxane | 91% | mdpi.com |

Catalytic Functionalization of Vinyl and Silicon Centers

Catalytic functionalization extends beyond simple cross-coupling to install a wider variety of chemical groups onto the vinyl or silicon centers. The palladium-catalyzed trifluoromethylthiolation of vinylic C(sp²) centers has been demonstrated on α-arylacrylamides, showcasing a method to form C(sp²)–S bonds. nih.gov

The activation of the silicon center is fundamental to its role in catalysis. As mentioned, the formation of a pentavalent silicate is key to promoting transmetalation in cross-coupling reactions. organic-chemistry.org This principle underpins the functionalization of the vinyl group, as the cleavage of the C–Si bond is a prerequisite for the formation of the new C–C bond. Therefore, reactions that functionalize the vinyl group inherently involve the chemical transformation of the silicon center.

Palladium-Catalyzed Trifluoromethylation of Vinyl Systems

While this compound can act as a building block via its vinyl group, its trifluoromethyl group is also of significant interest. Organosilicon reagents are premier sources for the trifluoromethyl group in transition metal catalysis. Specifically, (Trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, Ruppert-Prakash reagent) and its analogues like Triethyl(trifluoromethyl)silane (TESCF₃) are widely used to deliver a "CF₃⁻" equivalent. nih.govmit.edu

A significant application is the palladium-catalyzed trifluoromethylation of vinyl electrophiles, such as vinyl triflates and nonaflates. nih.govmit.edumit.edumit.edu This reaction provides direct access to trifluoromethylated alkenes, which are important motifs in pharmaceuticals and agrochemicals. nih.gov The process involves a Pd(0)/Pd(II) catalytic cycle where the trifluoromethyl anion is generated in situ from the trifluoromethylsilane reagent in the presence of a fluoride activator like KF or RbF. nih.govmit.edu The optimal catalyst system often consists of a palladium source like Pd(dba)₂ and a bulky, electron-rich monodentate biaryl phosphine (B1218219) ligand such as tBuXPhos. nih.govmit.edu

Mechanistic studies on the related palladium-catalyzed fluorination of vinyl triflates revealed that additives like TESCF₃ can dramatically improve regioselectivity by influencing the geometry of the key LPd(vinyl)F intermediate, favoring a cis complex that readily undergoes reductive elimination. nih.govnih.govchemrxiv.orgchemrxiv.org

Table 2: Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates using Trifluoromethylsilanes

| Substrate | CF₃ Source / Activator | Catalyst System | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-tert-Butylcyclohex-1-enyl triflate | TMSCF₃ / KF | 5% Pd(dba)₂ / 10% tBuXPhos | Dioxane | 90 | 85 | nih.gov |

| 4-Phenylcyclohex-1-enyl nonaflate | TESCF₃ / RbF | 5% Pd(dba)₂ / 10% tBuXPhos | Dioxane | 110 | 78 | nih.gov |

| Cyclohex-1-enyl triflate | TMSCF₃ / KF | 5% Pd(dba)₂ / 10% tBuXPhos | Dioxane | 110 | 62 | nih.gov |

| 2,2-Dimethyl-1-phenylprop-1-en-1-yl triflate | TMSCF₃ / KF | 5% [(allyl)PdCl]₂ / 10% tBuXPhos | Dioxane | 110 | 71 | nih.govmit.edu |

Enantioselective Catalysis Utilizing Vinylsilane Derivatives

The development of enantioselective transformations is a cornerstone of modern synthesis. While direct enantioselective catalytic reactions involving this compound are not extensively documented, the principles can be inferred from reactions with related structures. For instance, the first enantioselective nickel-catalyzed vinylation of 2-azaallyl anions has been developed to produce chiral vinyl aryl methyl amines, which are common scaffolds in natural products. nsf.gov

Furthermore, highly enantioselective methods for the synthesis of trifluoromethyl-containing molecules have been established. Dirhodium catalysts have been used for the asymmetric cyclopropanation of alkenes with trifluoromethyl diazo compounds, yielding trifluoromethyl-substituted cyclopropanes with high enantiomeric excess. organic-chemistry.org More recently, biocatalysis using flavin-dependent enzymes has emerged as a strategy for the direct enantioselective incorporation of a CF₃ group onto prochiral substrates. nih.gov These examples demonstrate the potential for developing chiral ligands or catalysts that could engage derivatives of this compound in asymmetric transformations, either by reacting at the vinyl position or by transferring the trifluoromethyl group stereoselectively.

Radical and Photoredox-Mediated Processes

Radical reactions offer a complementary approach to ionic pathways for chemical synthesis. The trifluoromethyl group, in particular, is often introduced via radical intermediates.

Trifluoromethyl Radical Addition to Unsaturated Systems

The addition of a trifluoromethyl radical (•CF₃) to a C=C double bond is a powerful method for constructing C–CF₃ bonds. These highly electrophilic radicals can be generated from various precursors, such as trifluoroiodomethane (CF₃I) or hypervalent iodine-CF₃ reagents (e.g., Togni reagents), often initiated by thermal, photochemical, or redox methods. researchgate.netrsc.org The rate constants for the addition of •CF₃ to vinyl triflates have been determined to be in the range of 4.1 × 10⁶ to 5.6 × 10⁶ M⁻¹ s⁻¹. chemrxiv.org

Photoredox catalysis has revolutionized radical chemistry by allowing the generation of radicals under mild conditions using visible light. rsc.org For example, organic photoredox catalysts can mediate the trifluoromethylation of vinyl azides to produce α-trifluoromethylated ketones. rsc.org In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process with a CF₃ precursor (like sodium trifluoromethanesulfinate) to generate the •CF₃ radical. This radical then adds to the alkene. Photoredox-mediated radical trifluoromethylation has also been achieved using [¹⁸F]trifluoroiodomethane, demonstrating its utility in synthesizing PET tracers. nih.govnih.gov Although organosilicon reagents are more commonly used as nucleophilic CF₃ sources, radical pathways from silyl (B83357) precursors are known. researchgate.netacs.org

Table 3: Examples of Radical Trifluoromethyl Addition to Unsaturated Systems

| Unsaturated Substrate | CF₃ Radical Source | Initiation / Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Vinyl Azides | NaSO₂CF₃ | N-methyl-9-mesityl acridinium (B8443388) / Visible Light | α-Trifluoromethylated Ketones | rsc.org |

| Silyl Enol Ethers | CF₃I | Not specified (Theoretical Study) | α-Trifluoromethyl Carbonyls | researchgate.net |

| Various Alkenes | Togni Reagent | SET-reduction with TEMPONa | CF₃-Adducts | rsc.org |

| Enol Acetates / Silyl Enol Ethers | CF₃I | Ru(bpy)₃²⁺ / Visible Light | α-Trifluoromethyl Ketones | nih.govnih.gov |

Vinyl Radical Intermediates in Transition Metal-Catalyzed Transformations

The chemistry of vinyl radicals, which are highly reactive species with an sp2 or sp hybridized orbital, has become a significant area of research. rsc.org Their high reactivity and electrophilic nature make them potent intermediates in various organic transformations. rsc.org Transition metal catalysis plays a crucial role in generating and controlling the reactivity of these vinyl radicals, often through single-electron transfer (SET) processes. rsc.org

In the context of trifluoromethyl-containing compounds, transition metal-catalyzed reactions are pivotal for the introduction of the trifluoromethyl (CF3) group, which can dramatically alter the biological and physical properties of a molecule. nih.govrsc.org While many methods focus on aryl-CF3 bond formation, the synthesis of trifluoromethylated alkenes via vinyl intermediates is an area of growing interest. nih.gov Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the trifluoromethylation of vinyl sulfonates, providing a direct route to trifluoromethylated alkenes from vinyl electrophiles. nih.gov These reactions often employ a palladium catalyst, such as Pd(dba)2 or [(allyl)PdCl]2, in conjunction with a phosphine ligand and a trifluoromethyl source like TMSCF3. nih.gov

Although direct studies on vinyl radical intermediates specifically from this compound in transition metal-catalyzed reactions are not extensively detailed in the provided results, the principles of vinyl radical generation and subsequent reactions are well-established. rsc.org For instance, photoredox catalysis has emerged as a powerful method for generating carbon-centered radicals under mild conditions. uit.no This approach has been successfully applied to radical group transfer reactions of vinyl silanes, where an alkyl radical adds to the vinyl group, followed by fragmentation. uit.noacs.org Such processes highlight the potential for this compound to participate in similar radical-mediated C-C bond-forming reactions. The trifluoromethyl group's strong electron-withdrawing nature likely influences the stability and reactivity of any vinyl radical intermediate, a factor that is critical in designing stereoselective and efficient transformations.

Recent advancements have also explored the generation of trifluoromethyl radicals for C-H trifluoromethylation, showcasing the diverse reactivity of CF3-containing reagents. nih.gov While not directly involving a vinyl radical from the silane, these studies underscore the importance of radical processes in organofluorine chemistry. The general mechanisms of transition metal-catalyzed reactions involving vinyl species can proceed through various pathways, including oxidative addition and reductive elimination, or through the formation of vinylated metal complexes. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Vinyl Species and Trifluoromethylation

| Reaction Type | Catalyst System | Substrate/Reagent | Product Type | Ref. |

| Trifluoromethylation of Vinyl Sulfonates | Pd(dba)2 / tBuXPhos | Cyclohexenyl triflates/nonaflates, TMSCF3 | Trifluoromethylated cyclohexenes | nih.gov |

| Radical Group Transfer | Ir(III) photocatalyst | Vinyl silanes, Alkyl iodides | Alkenes and alkynes on sp3 carbons | uit.no |

| C-H Trifluoromethylation | Piezoelectric materials | N-heterocycles, Peptides | Trifluoromethylated aromatics | nih.gov |

| Reductive Coupling | Nickel catalyst | Vinyl triflates, 1,4-dicyanobenzene | Vinyl cyanides | bohrium.com |

Cycloaddition Reactions and Annulation Pathways of Vinylsilane Analogues

Information regarding cycloaddition reactions and annulation pathways specifically for this compound was not found in the initial search. Further investigation is required to address this section.

Electrophilic and Nucleophilic Reactivity Profiles at Vinyl and Trifluoromethyl Sites

Information regarding the electrophilic and nucleophilic reactivity profiles specifically for this compound was not found in the initial search. Further investigation is required to address this section.

Applications of Vinyl Trifluoromethyl Dimethylsilane in Advanced Organic Synthesis

Precursor Integration in Advanced Materials Science Research

Monomeric or Ligand Components for Polymer Synthesis Research

Vinyl(trifluoromethyl)dimethylsilane serves as a specialized monomer in the synthesis of polymers with tailored properties. Its vinyl group allows it to participate in polymerization reactions, while the trifluoromethyl and dimethylsilyl groups influence the characteristics of the resulting polymer.

One of the documented applications of this compound is as a monomer for the creation of high permeability membranes researchgate.net. The incorporation of the trifluoromethyl group can enhance gas permeability due to the increase in fractional free volume and the disruption of polymer chain packing.

In the realm of copolymer synthesis, this compound is utilized to form polymer blocks with low surface energy. These silicon-containing monomers can be polymerized to create a block in a block copolymer, which can then act as a surface modifying agent google.com. The presence of the trifluoromethyl group contributes to the low surface energy of the polymer block. Such copolymers have the ability to self-organize, with the low-energy block migrating to the surface of the bulk material, thereby modifying its surface properties google.com.

A patent for battery electrolytes also lists this compound as a potential compound in electrolyte solutions for high-voltage batteries, suggesting its role in creating stable materials for energy storage applications google.com.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H9F3Si |

| Molecular Weight | 154.21 g/mol |

| Boiling Point | 80°C |

| Density | 0.978 g/cm³ |

| Refractive Index | 1.3549 |

| Flash Point | -10°C (14°F) |

| CAS Number | 211985-86-3 |

This data is compiled from a chemical supplier catalog and should be used for reference purposes. researchgate.net

Contribution to Supramolecular Chemistry Research

Currently, there is a lack of publicly available research detailing the specific contributions or applications of this compound in the field of supramolecular chemistry. While the unique electronic and hydrophobic properties imparted by the trifluoromethyl group could potentially influence self-assembly processes, specific studies demonstrating this for this compound have not been identified in the surveyed literature.

Role in Surface Functionalization Studies

The chemical structure of this compound makes it a candidate for surface functionalization, particularly for creating surfaces with low energy and hydrophobic properties. The trifluoromethyl group is well-known for its ability to lower surface energy, leading to surfaces that are repellent to both water and oils.

Spectroscopic and Computational Characterization in Academic Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products

Spectroscopic methods are indispensable tools in synthetic chemistry for confirming the identity and purity of newly synthesized compounds. In the context of reactions involving vinyl(trifluoromethyl)dimethylsilane, a suite of spectroscopic techniques is employed to provide a comprehensive structural picture of the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ²⁹Si) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural analysis of organic and organometallic compounds in solution. For derivatives of this compound, multinuclear NMR experiments provide a wealth of information regarding the connectivity of atoms and the electronic environment of the various nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of compounds derived from this compound typically reveals characteristic signals for the vinyl and methyl protons. The chemical shifts and coupling constants of the vinyl protons are particularly informative. For instance, in related vinyl silane (B1218182) compounds, the vinyl protons typically appear in the region of 5.5-6.5 ppm. researchgate.net The coupling patterns (geminal, cis, and trans) between the vinyl protons can help establish the stereochemistry of the double bond. The methyl protons on the silicon atom usually appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The vinyl carbons of related compounds have been observed in the range of 130-140 ppm. d-nb.info The carbon of the trifluoromethyl group is also a key indicator, though its signal can be complex due to coupling with fluorine. The chemical shifts of the methyl carbons attached to silicon are typically found at low field values.

¹⁹F NMR Spectroscopy: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial technique. The ¹⁹F spectrum usually shows a singlet for the CF₃ group, with its chemical shift being highly sensitive to the electronic environment. In various trifluoromethyl-containing organic molecules, the ¹⁹F chemical shift can range widely, but for a CF₃ group attached to a silicon atom, it is expected in a specific region. For example, in related trifluoromethylated compounds, signals have been observed around -60 to -70 ppm. rsc.orgrsc.org

²⁹Si NMR Spectroscopy: ²⁹Si NMR, although less common than ¹H or ¹³C NMR, provides direct information about the silicon center. The chemical shift of the silicon nucleus is influenced by the substituents attached to it. For dimethylsilyl groups in various environments, the ²⁹Si chemical shifts have been reported over a range of values. rsc.orgmdpi.comosti.gov In copolymers containing methylvinylsiloxane units, the ²⁹Si signals are observed in the range of -34.9 to -36.0 ppm. mdpi.com

Table 1: Representative NMR Spectroscopic Data for Vinylsilane and Trifluoromethyl-Containing Compounds

| Nucleus | Compound Type | Representative Chemical Shift (ppm) | Reference |

| ¹H | Vinylsilanes | 5.5 - 6.5 (vinyl H) | researchgate.net |

| Dimethylsilanes | ~0.1 (Si-CH₃) | osti.gov | |

| ¹³C | Vinylsilanes | 130 - 140 (vinyl C) | d-nb.info |

| Dimethylsilanes | ~0 - 5 (Si-CH₃) | d-nb.info | |

| ¹⁹F | Trifluoromethyl compounds | -60 to -70 | rsc.orgrsc.org |

| ²⁹Si | Methylvinylsiloxanes | -34.9 to -36.0 | mdpi.com |

| Dimethylsiloxanes | ~ -22 | researchgate.net |

Note: The data presented are for related compounds and serve as a general guide. Specific values for this compound and its derivatives will depend on the exact molecular structure and solvent used.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

Infrared (FTIR) Spectroscopy: FTIR spectroscopy is particularly useful for identifying characteristic bond vibrations. In the context of this compound derivatives, key absorption bands would include the C=C stretching of the vinyl group (around 1600 cm⁻¹), C-H stretching of the vinyl and methyl groups (around 2900-3100 cm⁻¹), Si-C stretching (around 1250 cm⁻¹), and the strong C-F stretching vibrations of the trifluoromethyl group (typically in the 1100-1300 cm⁻¹ region). The Si-O-Si stretching region around 1000-1100 cm⁻¹ would be prominent in hydrolysis or condensation products. horiba.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Non-polar bonds, such as the C=C bond in the vinyl group, often give rise to strong Raman signals. Therefore, the C=C stretching vibration would be readily observable. The Si-C and C-F bonds would also exhibit characteristic Raman shifts.

Table 2: Characteristic Vibrational Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |

| C=C (vinyl) | Stretching | ~1600 | IR, Raman | horiba.com |

| C-H (vinyl) | Stretching | ~3050-3100 | IR, Raman | |

| C-H (methyl) | Stretching | ~2960 | IR, Raman | horiba.com |

| Si-CH₃ | Deformation | ~1250 | IR | horiba.com |

| C-F (CF₃) | Stretching | 1100-1300 | IR | |

| Si-O-Si | Asymmetric Stretch | 1000-1100 | IR | horiba.com |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. For this compound and its derivatives, electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) could be employed. The molecular ion peak would confirm the molecular weight. Characteristic fragmentation pathways would likely involve the loss of a methyl group (M-15), a vinyl group (M-27), or a trifluoromethyl group (M-69). Rearrangements and further fragmentation of the silyl (B83357) cation would also be expected. nih.gov

Advanced Computational Chemistry Studies

In addition to experimental techniques, computational chemistry plays a vital role in understanding the properties and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. These calculations can predict various properties, including optimized geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data to confirm structural assignments. researchgate.netnih.gov

For this compound, DFT calculations could be used to:

Predict Spectroscopic Data: Calculate ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

Analyze Electronic Properties: Investigate the distribution of electron density, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential to understand the molecule's reactivity. The electron-withdrawing trifluoromethyl group is expected to have a significant impact on the electronic properties of the vinyl group.

Model Reaction Mechanisms: Explore the potential energy surfaces of reactions involving this compound to elucidate reaction pathways and predict the stability of intermediates and transition states.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can provide insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the preferred conformations of the molecule and the energy barriers between them. The rotation around the Si-C(vinyl) and Si-CF₃ bonds would be of particular interest.

Simulate Interactions in Solution: Model the interactions of this compound with solvent molecules or other reactants to understand how the local environment influences its behavior and reactivity.

Prediction of Spectroscopic Parameters to Aid Experimental Assignment

In the realm of academic research, the comprehensive characterization of novel or complex molecules is paramount. While experimental spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are foundational, computational chemistry has emerged as a powerful complementary tool. The prediction of spectroscopic parameters through theoretical calculations offers a means to corroborate experimental data, resolve ambiguities in spectral assignments, and provide a deeper understanding of the electronic structure and vibrational modes of a molecule. However, a review of the current scientific literature reveals a notable gap in the application of these computational methods to the specific compound this compound.

Despite the availability of computational techniques, such as Density Functional Theory (DFT) and ab initio methods, which are frequently used to predict NMR chemical shifts and vibrational frequencies for organosilicon and fluorinated compounds, specific studies detailing these predictions for this compound are not readily found in published research. Such research would typically involve optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for NMR predictions or the harmonic frequencies for IR and Raman spectra. The resulting theoretical data would be presented in tables and compared with experimental values.

For instance, a hypothetical computational study on this compound would likely present data in a format similar to the tables below. These tables are illustrative of the type of data that would be generated in such a study but are not based on actual published research for this specific compound.

Hypothetical Predicted ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR Chemical Shifts (δ) in ppm

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H (Vinyl) | 5.8 - 6.2 |

| ¹H (Methyl) | 0.2 - 0.4 |

| ¹³C (Vinyl) | 130 - 140 |

| ¹³C (Methyl) | -2 - 2 |

| ¹⁹F (CF₃) | -65 - -70 |

| ²⁹Si | -15 - -20 |

Note: These are hypothetical values for illustrative purposes only and are not from experimental or published computational studies.

Hypothetical Predicted IR Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=C stretch (Vinyl) | 1590 - 1610 |

| C-H stretch (Vinyl) | 3050 - 3080 |

| C-H bend (Methyl) | 1250 - 1270 |

| Si-C stretch | 750 - 850 |

| C-F stretch (CF₃) | 1100 - 1300 |

Note: These are hypothetical values for illustrative purposes only and are not from experimental or published computational studies.

The absence of such detailed computational studies on this compound in the academic literature indicates an opportunity for future research. Such work would be valuable for unequivocally assigning its experimental spectra and for building a more comprehensive understanding of the spectroscopic properties of trifluoromethyl-substituted organosilanes.

Q & A

Q. How can reaction conditions be optimized for the synthesis of vinyl(trifluoromethyl)dimethylsilane?

- Methodological Answer : Begin by testing polar aprotic solvents (e.g., THF or DCM) and catalysts (e.g., triethylamine) to enhance electrophilic silylation. Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (room temperature vs. reflux) to balance reaction rate and byproduct formation. For example, THF with triethylamine at room temperature over 72 hours achieved high yields in analogous silane syntheses . Optimize stoichiometry using a 1:1.1 molar ratio of starting materials to minimize unreacted reagents.

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Use flash column chromatography with silica gel and a gradient elution system (e.g., pentane/ether mixtures). Pre-treat the column with 1% triethylamine to reduce interactions between the silane and acidic silica sites. Post-purification, confirm purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, triethylammonium chloride byproducts were removed via filtration before chromatography in similar syntheses .

Q. Which spectroscopic methods are essential for characterizing this compound?

- Methodological Answer : Employ ¹H NMR to identify vinyl proton environments (δ ~4.5–5.0 ppm) and ¹⁹F NMR to confirm trifluoromethyl group integrity (δ ~-62.6 ppm). Complement with FT-IR to detect Si–C (~1250 cm⁻¹) and C–F (~1150 cm⁻¹) stretching vibrations. Cross-validate using mass spectrometry (HRMS-ESI) for molecular ion confirmation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in silane reactivity?

- Methodological Answer : Conduct kinetic isotope effect (KIE) studies by replacing hydrogen with deuterium in the vinyl group to track rate-determining steps. Use computational methods (DFT) to model electron-withdrawing effects of the trifluoromethyl group on silylation transition states. Compare activation energies with non-fluorinated analogs to quantify electronic contributions .

Q. What experimental strategies assess the thermal stability of this compound?

- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) to determine decomposition onset temperatures. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. For long-term stability, store samples at varying temperatures (e.g., -20°C, 4°C, 25°C) and monitor degradation via periodic NMR analysis .

Q. How should researchers resolve contradictions between experimental data and theoretical predictions?

- Methodological Answer : Revisit the theoretical framework (e.g., frontier molecular orbital theory) to reassume assumptions about electron distribution. Validate computational models by comparing predicted vs. observed regioselectivity in silylation reactions. If discrepancies persist, refine the model by incorporating solvent effects or non-covalent interactions (e.g., van der Waals forces) .

Q. What theoretical frameworks guide the design of silane-based catalytic systems?

- Methodological Answer : Apply Ligand Design Principles to tailor steric and electronic properties. For example, use Tolman’s electronic parameters to quantify donor/acceptor capacities of ancillary ligands. Pair with molecular dynamics simulations to predict ligand-silane interactions in solution-phase reactions .

Q. How can toxicological risks of this compound be evaluated in academic settings?

- Methodological Answer : Perform acute toxicity assays using in vitro models (e.g., zebrafish embryos or human cell lines). Expose test systems to graded concentrations (0.1–10 mM) and monitor viability via MTT assays. For skin/eye irritation, follow OECD guidelines using reconstructed tissue models (e.g., EpiDerm™) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in fluorinated silanes?

- Methodological Answer : Utilize X-ray crystallography to determine bond angles and distances, particularly for Si–C–F moieties. For dynamic behavior, apply variable-temperature NMR to study conformational exchange. Solid-state NMR (e.g., ²⁹Si CP/MAS) can probe local silicon environments in crystalline or amorphous phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.